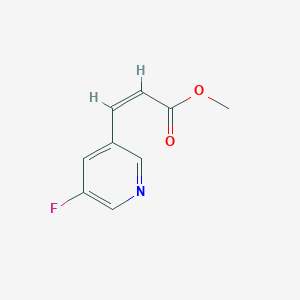

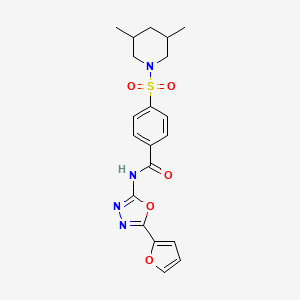

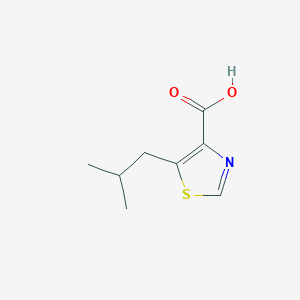

4-(dimethylamino)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(dimethylamino)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DMXAA, is a small molecule that has shown promise as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

科学的研究の応用

Synthesis of Novel Heterocyclic Compounds

Research has focused on synthesizing novel heterocyclic compounds derived from similar structures, which have shown promise as anti-inflammatory and analgesic agents. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been developed. These compounds have been evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, with some showing high inhibitory activity and comparable efficacy to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Corrosion Inhibition

Derivatives with similar moieties have been synthesized and studied for their corrosion inhibiting effects on metals in acidic environments. Such studies are crucial for developing new materials that can prevent metal corrosion, which has significant industrial applications. For instance, two benzothiazole derivatives were synthesized and demonstrated to offer higher inhibition efficiencies against steel corrosion than previously reported inhibitors in the same family (Hu et al., 2016).

Anticancer Research

Compounds bearing the 1,3,4-oxadiazol moiety have been investigated for their anticancer properties. For instance, 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives were synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, showing moderate activity in some cases (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Polymer Chemistry

Research into aromatic polyamides containing oxadiazole or benzonitrile units, with potential applications in creating thin, flexible films with good thermal stability and mechanical strength, is another area of interest. These films could be useful in various high-performance materials applications (Sava et al., 2003).

作用機序

Target of Action

Compounds with similar structures, such as 4-(dimethylamino)pyridine (dmap), are widely used as nucleophilic catalysts .

Mode of Action

It’s worth noting that dmap and related structures are involved in reversible reactions with electrophiles . In the case of DMAP derivatives, there is a significant impact of temperature on the protonation degree .

Biochemical Pathways

Dmap and related structures are known to be involved in a variety of applications, including the synthesis of medium-sized bromo/iodo lactones and bromooxepanes .

Pharmacokinetics

For instance, the protonation degree of DMAP derivatives is significantly impacted by temperature .

Result of Action

It’s known that dmap and related structures can act as nucleophilic catalysts, suggesting that they may facilitate certain chemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the protonation degree of DMAP derivatives, which may be structurally similar to this compound, is significantly impacted by temperature .

特性

IUPAC Name |

4-(dimethylamino)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-22(2)14-8-4-12(5-9-14)16(23)19-18-21-20-17(25-18)13-6-10-15(24-3)11-7-13/h4-11H,1-3H3,(H,19,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYYTGUQFQWKGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

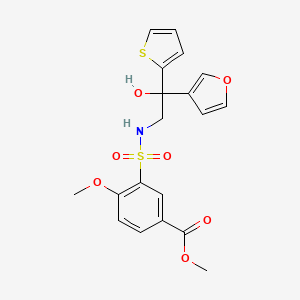

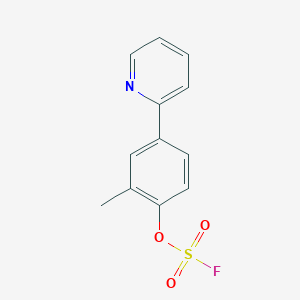

![8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2408515.png)

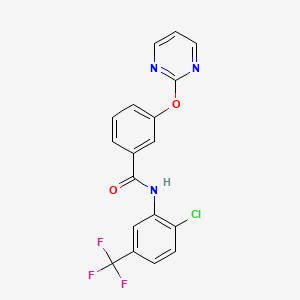

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2408516.png)

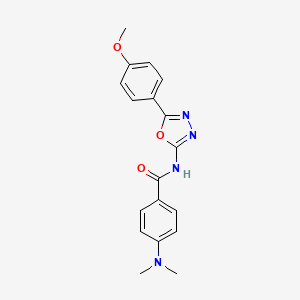

![6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2408517.png)

![4-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2408519.png)

![N-(1-cyanocyclobutyl)-N-methyl-3-[(pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2408528.png)